molecular formula C20H21N3O3 B2542902 N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034298-83-2

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2542902
CAS No.: 2034298-83-2
M. Wt: 351.406
InChI Key: ZHFFSUKSVANXEV-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small molecule featuring a nicotinamide core substituted with a tetrahydrofuran-3-yloxy group at position 6 and an indole-3-ethylamine moiety linked via an amide bond.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(15-5-6-19(23-12-15)26-16-8-10-25-13-16)21-9-7-14-11-22-18-4-2-1-3-17(14)18/h1-6,11-12,16,22H,7-10,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFSUKSVANXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Synthesis of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor using an acid catalyst.

    Coupling with Nicotinamide: Finally, the tetrahydrofuran derivative is coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique indole and tetrahydrofuran moieties allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Synthetic Pathways

  • Oxidation: Leads to the formation of indole-2,3-dione derivatives.
  • Reduction: Produces amino derivatives of nicotinamide.
  • Substitution: Enables the synthesis of various substituted tetrahydrofuran derivatives.

Biological Research Applications

Biochemical Probes
Due to its structural similarity to several natural compounds, N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is studied as a biochemical probe. It can interact with specific molecular targets and pathways, making it useful for investigating cellular mechanisms.

Mechanism of Action
The compound's mechanism involves interaction with enzymes or receptors associated with cellular signaling pathways. Potential pathways affected include those related to inflammation, cell proliferation, and apoptosis.

Medicinal Applications

Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity: The compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB activation, which are critical in inflammatory diseases.
  • Anticancer Properties: Similar compounds have shown effectiveness in inducing apoptosis and inhibiting tumor growth in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF7. The IC50 values indicate a potent ability to inhibit cell proliferation, suggesting potential for further development as an anticancer agent.

Animal Models

In vivo studies using mouse models have shown that administration of related compounds led to reduced tumor sizes and improved survival rates compared to control groups. These findings highlight the therapeutic potential of this compound in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-Nicotinoyltryptamide (C₁₆H₁₅N₃O)

  • Structure : Nicotinamide linked to tryptamine (indole-ethylamine) without the tetrahydrofuran-3-yloxy substituent.
  • Key Differences :
    • Absence of the tetrahydrofuran-3-yloxy group reduces steric bulk and polarity compared to the target compound.
    • Molecular weight: 265.34 g/mol (vs. higher for the target compound due to the tetrahydrofuran addition).
  • Toxicity : Moderately toxic (intraperitoneal LD₅₀: 1250 mg/kg in mice) and teratogenic at lower doses (90 mg/kg orally in mice) .

Benzothiazole Acetamides ()

  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences :
    • Benzothiazole core instead of nicotinamide.
    • Trifluoromethyl and methoxy groups enhance electron-withdrawing properties, contrasting with the electron-rich indole and tetrahydrofuran in the target compound.

Pesticide Carboxamides ()

  • Examples :
    • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
    • Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)
  • Key Differences: Substituted benzamide/pyridinecarboxamide scaffolds with halogen or alkoxy groups.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Nicotinoyltryptamide Flutolanil
Molecular Weight ~350–370 g/mol (estimated) 265.34 g/mol 323.28 g/mol
Polar Groups Tetrahydrofuran-3-yloxy, amide Amide, indole Trifluoromethyl, benzamide
Toxicity Not reported Teratogenic, moderate toxicity Low mammalian toxicity (pesticide)
Bioavailability Likely enhanced by THF solubility Limited (high teratogenicity) Optimized for environmental stability

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant studies.

Compound Overview

Chemical Structure:
The compound features an indole moiety, a tetrahydrofuran ring, and a nicotinamide group. These components contribute to its diverse chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction: The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity.
  • Cellular Pathways: It has been suggested that the compound could influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications in diseases characterized by dysregulated cell growth and inflammation.

Biological Activity Studies

Research has highlighted various biological activities associated with this compound:

  • Anticancer Activity:
    • In vitro studies have indicated that derivatives of the indole and nicotinamide structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including HeLa and A549 cells, with IC50 values suggesting potent antiproliferative effects.
  • Anti-inflammatory Properties:
    • The compound's structural similarity to known anti-inflammatory agents suggests potential uses in treating inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines or modulate immune responses.
  • Antimicrobial Activity:
    • Preliminary studies have shown that related compounds possess antimicrobial properties against pathogens such as E. coli and Staphylococcus aureus, indicating a potential role in combating infections.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 ValuesNotes
AnticancerIndole derivatives226 μg/mL (HeLa)Significant antiproliferative effects
242.52 μg/mL (A549)
Anti-inflammatoryVarious analogsNot specifiedPotential modulation of cytokines
AntimicrobialIndole-based compounds62.5 µg/mL (E. coli)Effective against multiple strains

Research Findings

A study published in PubMed evaluated the biological activity of compounds similar to this compound, focusing on their inhibitory effects on histone deacetylases (HDACs). The results indicated that certain derivatives exhibited potent inhibition of HDAC1–3, with IC50 values ranging from 14 to 67 nM, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how should they be applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR and 13^13C-NMR to confirm the structure. For example, indole protons typically resonate at δ 7.0–7.5 ppm, while tetrahydrofuran oxygen-linked carbons appear at δ 60–80 ppm .

  • Infrared Spectroscopy (IR) : Identify functional groups like the amide C=O stretch (~1650–1680 cm1^{-1}) and NH stretching (~3300 cm1^{-1}) .

  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to verify purity (e.g., ±0.3% deviation is acceptable) .

    • Table 1 : Example NMR Data from Analogous Nicotinamide Derivatives
Compound1^1H-NMR (δ, ppm)13^13C-NMR (δ, ppm)IR Peaks (cm1^{-1})
Nicotinamide derivative A7.2–7.4 (indole H)62.5 (tetrahydrofuran)1675 (C=O), 3320 (NH)
Nicotinamide derivative B7.1–7.3 (indole H)63.8 (tetrahydrofuran)1660 (C=O), 3280 (NH)
Source: Adapted from synthesis protocols in

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • First Aid : For skin exposure, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers design a synthesis route for this compound, considering its indole and tetrahydrofuran moieties?

  • Methodological Answer :

  • Step 1 : Prepare the indole-ethylamine precursor via Fischer indole synthesis or coupling reactions.
  • Step 2 : Functionalize nicotinamide at the 6-position using tetrahydrofuran-3-yl-oxy groups via nucleophilic substitution (e.g., Mitsunobu reaction with diethyl azodicarboxylate) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing side products?

  • Methodological Answer :

  • Factorial Design : Use a 2k^k factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, vary temperature (60°C vs. 80°C) and solvent polarity (THF vs. DMF) to identify optimal conditions .

  • Response Surface Methodology (RSM) : Model interactions between variables to predict maximum yield. Example parameters: 72-hour reaction time, 5 mol% Pd catalyst .

    • Table 2 : Example Factorial Design for Reaction Optimization
VariableLow LevelHigh LevelImpact on Yield
Temperature60°C80°C+15%
Catalyst Loading3 mol%7 mol%+22%
SolventTHFDMF-8%
Source: Adapted from

Q. How should contradictory spectral data (e.g., NMR shifts or IR peaks) be resolved during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Decoupling Experiments : Use 1^1H-13^13C HSQC to resolve overlapping signals in complex spectra .
  • Alternative Techniques : Employ mass spectrometry (HRMS) to confirm molecular weight discrepancies .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to enzymes (e.g., kinases or GPCRs). Parameters: Lamarckian GA, 50 runs, 2.0 Å grid spacing .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bonding patterns .

Methodological Considerations

  • Data Integrity : Use chemical software (e.g., COMSOL Multiphysics) for secure data management and reproducibility .
  • Ethical Compliance : Adhere to institutional safety guidelines and document all hazard assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.